molecular formula C15H18O2S B1667558 aphs CAS No. 209125-28-0

aphs

Cat. No.: B1667558
CAS No.: 209125-28-0
M. Wt: 262.4 g/mol
InChI Key: GXMBHQRROXQUJS-UHFFFAOYSA-N
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Description

It is primarily known for its ability to confer resistance to aminoglycoside antibiotics by phosphorylating the hydroxyl groups on these antibiotics, thereby inactivating them . This compound is crucial in understanding bacterial resistance mechanisms and developing strategies to overcome antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of APHS involves the use of nucleotide triphosphates as phosphate donors. The reaction typically requires the presence of a nucleoside triphosphate cosubstrate and a hydroxyl nucleophile on the aminoglycoside substrate . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is usually carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are cultured in large bioreactors under controlled conditions to produce this compound in significant quantities. The enzyme is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: APHS primarily undergoes phosphorylation reactions. It transfers the γ-phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics .

Common Reagents and Conditions:

    Reagents: Nucleotide triphosphates (e.g., ATP, GTP), aminoglycoside antibiotics (e.g., kanamycin, gentamicin).

    Conditions: Aqueous buffer solutions with a pH range of 7.0 to 8.0, room temperature.

Major Products: The major products of these reactions are phosphorylated aminoglycoside antibiotics, which are rendered inactive against bacterial targets .

Scientific Research Applications

APHS has a wide range of applications in scientific research:

Mechanism of Action

APHS exerts its effects by transferring a phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics. This phosphorylation inactivates the antibiotics, preventing them from binding to their target sites on bacterial ribosomes. The molecular targets of this compound are the hydroxyl groups on the aminoglycoside antibiotics, and the pathway involved is the phosphorylation pathway .

Comparison with Similar Compounds

Uniqueness of APHS: this compound is unique in its ability to phosphorylate hydroxyl groups on aminoglycoside antibiotics, a mechanism distinct from the acetylation and adenylation mechanisms of AACs and ANTs. This unique mechanism makes this compound a critical target for developing inhibitors to combat antibiotic resistance .

Properties

IUPAC Name

(2-hept-2-ynylsulfanylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMBHQRROXQUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCSC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175069
Record name APHS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209125-28-0
Record name APHS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APHS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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